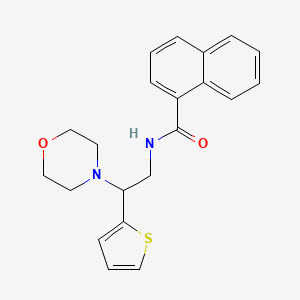
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide” is a complex organic compound. It contains a morpholino group, a thiophene ring, and a naphthamide moiety. The morpholino group consists of a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The naphthamide moiety is derived from naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic system. The morpholino group could potentially participate in hydrogen bonding, while the thiophene and naphthamide moieties contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The thiophene ring is electron-rich and could potentially undergo electrophilic aromatic substitution. The amide group in the naphthamide moiety could participate in various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Fluorescent Probing for Cellular Imaging
A naphthalimide-based compound with a morpholine group, similar in structure to N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide, has been developed as a lysosome-targeting fluorescent probe. This probe, designed for the selective detection of endogenous peroxynitrite in living cells, exhibits high selectivity, low cytotoxicity, and no interference, facilitating studies on the biological functions and pathological effects of peroxynitrite in subcellular structures (Qian et al., 2019).
Antimicrobial Potential
Another related compound, 1-[(E)-{[4-(morpholin-4-yl)phenyl]imino} methyl]naphthalen-2-ol, demonstrated potential as an antimicrobial agent. It was synthesized and characterized, showing effectiveness against various bacterial species. This compound's structure and molecular docking studies support its utility in combating microbial infections (Ranjith et al., 2014).
Topical Drug Delivery Enhancement
Research into morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen, a compound structurally related to N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide, has shown promising results for enhancing topical drug delivery. These prodrugs exhibit improved aqueous solubility, lipophilicity, and skin permeation, suggesting potential for more effective and convenient drug administration methods (Rautio et al., 2000).
Organic Synthesis and Catalysis
A study detailed the synthesis of naphthylthioacetic acids 1-dialkylamides from 4-(1-naphthyl)-1,2,3-thiadiazole, highlighting a novel method for producing compounds with potential applications in organic synthesis and catalysis. This research contributes to the development of new synthetic pathways for compounds with complex structures (Yekhlef et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-21(18-8-3-6-16-5-1-2-7-17(16)18)22-15-19(20-9-4-14-26-20)23-10-12-25-13-11-23/h1-9,14,19H,10-13,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMUQQLGNFBZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

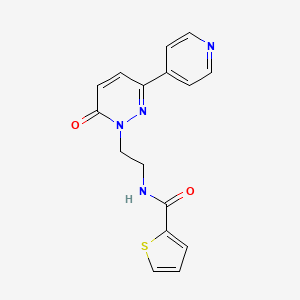
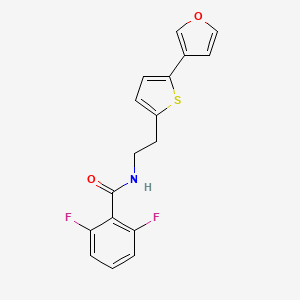
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2677926.png)

![3-Benzyl-2-[(2-fluorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2677930.png)

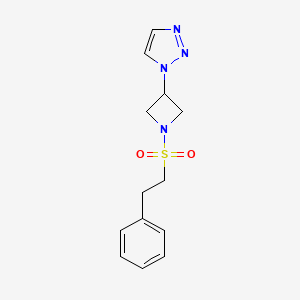
![4-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2677934.png)
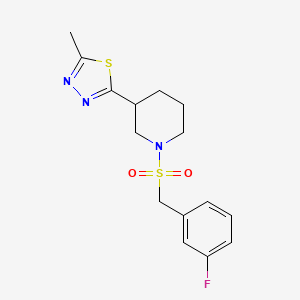
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-propylpentanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2677939.png)
![5-amino-N-(2-fluorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2677940.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2677941.png)
![4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2677942.png)
